molecular formula C20H26O5 B12393836 Rabdoserrin A

Rabdoserrin A

Cat. No.: B12393836
M. Wt: 346.4 g/mol
InChI Key: MOBGVVQDJSDAER-BWWMJFBFSA-N
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Description

Rabdoserrin A is a diterpenoid compound isolated from the leaves and stems of the plant Rabdosia serra (Maxim) Hara. This compound has garnered significant attention due to its potential biological activities, including anti-inflammatory and antifungal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Rabdoserrin A involves the extraction from Rabdosia serra using macroporous resin enrichment and high-speed counter-current chromatography . The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the specific industrial processes employed.

Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, followed by purification using advanced chromatographic techniques. The use of macroporous resin and counter-current chromatography ensures high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Rabdoserrin A undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: Reduction reactions can alter the ketone groups in the structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Comparison with Similar Compounds

Rabdoserrin A is unique among diterpenoids due to its specific structure and biological activities. Similar compounds include:

  • Serrin K
  • Xerophilusin XVII
  • Enanderianins Q and R
  • Rubescansin J

These compounds share structural similarities but differ in their specific functional groups and biological activities .

This compound stands out for its potent anti-inflammatory and antifungal properties, making it a valuable compound for further research and potential therapeutic applications.

Properties

Molecular Formula

C20H26O5

Molecular Weight

346.4 g/mol

IUPAC Name

(1S,2S,5R,8R,10R,11S,14S,17S,18R,20R)-2,20-dihydroxy-5-methyl-13-methylidene-7,9-dioxahexacyclo[8.7.2.111,14.01,8.05,18.011,17]icosan-12-one

InChI

InChI=1S/C20H26O5/c1-9-10-3-4-11-19-12-7-14(20(11,15(9)22)16(10)23)25-17(19)24-8-18(12,2)6-5-13(19)21/h10-14,16-17,21,23H,1,3-8H2,2H3/t10-,11-,12+,13-,14+,16+,17+,18-,19+,20-/m0/s1

InChI Key

MOBGVVQDJSDAER-BWWMJFBFSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]([C@]34[C@@H]1C[C@H]([C@]56[C@H]3CC[C@H]([C@H]5O)C(=C)C6=O)O[C@H]4OC2)O

Canonical SMILES

CC12CCC(C34C1CC(C56C3CCC(C5O)C(=C)C6=O)OC4OC2)O

Origin of Product

United States

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